REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1.[C:13]1([S:19](Cl)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>N1C=CC=CC=1>[C:13]1([S:19]([NH:1][C:2]2[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=2)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)CC(=O)OCC
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
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140 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 50 minutes at 90° to 100° C.
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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pyridine was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 10% hydrochloric acid (200 ml.)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (100 ml.)
|
Type
|
WASH
|
Details
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The extract was washed with a saturated sodium chloride aqueous solution (50 ml.×2)
|
Type
|
ADDITION
|
Details
|
treated with an activated carbon
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
After distillation of ethyl acetate from the extract
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)NC=1SC=C(N1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |